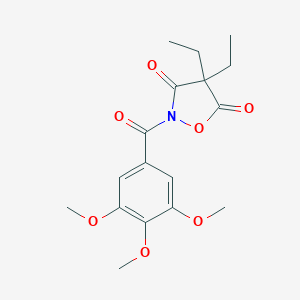
(2S)-2-Amino-N-(9-oxo-10H-acridin-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-Amino-N-(9-oxo-10H-acridin-2-yl)propanamide, also known as acridine-based peptide, is a type of organic compound that has gained significant attention in scientific research due to its unique properties. This compound is synthesized through a specific method and has been found to have various applications in the field of scientific research.
Scientific Research Applications
(2S)-2-Amino-N-(9-oxo-10H-acridin-2-yl)propanamide has been found to have various applications in scientific research. One of the primary uses is in the field of fluorescent imaging. This compound has been found to be an excellent fluorescent probe due to its high quantum yield and photostability. It has been used to label cells and tissues for imaging purposes in various biological systems.
Mechanism Of Action
The mechanism of action of (2S)-2-Amino-N-(9-oxo-10H-acridin-2-yl)propanamide involves the binding of the compound to specific biomolecules such as proteins and nucleic acids. This binding leads to changes in the fluorescence properties of the compound, which can be used to monitor the biomolecules' activity. The compound has also been found to have antimicrobial properties, which are attributed to its ability to intercalate into DNA and inhibit DNA replication.
Biochemical And Physiological Effects
(2S)-2-Amino-N-(9-oxo-10H-acridin-2-yl)propanamide has been found to have various biochemical and physiological effects. Studies have shown that the compound can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Advantages And Limitations For Lab Experiments
The primary advantage of using (2S)-2-Amino-N-(9-oxo-10H-acridin-2-yl)propanamide in lab experiments is its high sensitivity and specificity. The compound can be used to detect specific biomolecules in complex biological systems with high accuracy. However, the compound's limitations include its potential toxicity and limited solubility, which can affect its effectiveness in certain applications.
Future Directions
There are several future directions for the use of (2S)-2-Amino-N-(9-oxo-10H-acridin-2-yl)propanamide in scientific research. One area of interest is the development of new fluorescent probes based on the compound's structure. Researchers are also exploring the compound's potential as a therapeutic agent for cancer and inflammatory diseases. Additionally, there is ongoing research on the compound's interaction with specific biomolecules and its potential use in drug discovery.
Synthesis Methods
The synthesis method of (2S)-2-Amino-N-(9-oxo-10H-acridin-2-yl)propanamide involves the reaction of acridone with N-protected amino acid in the presence of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The resulting compound is then deprotected to obtain the final product. This method has been found to be efficient and yields high purity products.
properties
CAS RN |
124656-62-8 |
|---|---|
Product Name |
(2S)-2-Amino-N-(9-oxo-10H-acridin-2-yl)propanamide |
Molecular Formula |
C16H15N3O2 |
Molecular Weight |
281.31 g/mol |
IUPAC Name |
(2S)-2-amino-N-(9-oxo-10H-acridin-2-yl)propanamide |
InChI |
InChI=1S/C16H15N3O2/c1-9(17)16(21)18-10-6-7-14-12(8-10)15(20)11-4-2-3-5-13(11)19-14/h2-9H,17H2,1H3,(H,18,21)(H,19,20)/t9-/m0/s1 |
InChI Key |
VUXSLRUURPUHCK-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC2=C(C=C1)NC3=CC=CC=C3C2=O)N |
SMILES |
CC(C(=O)NC1=CC2=C(C=C1)NC3=CC=CC=C3C2=O)N |
Canonical SMILES |
CC(C(=O)NC1=CC2=C(C=C1)NC3=CC=CC=C3C2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



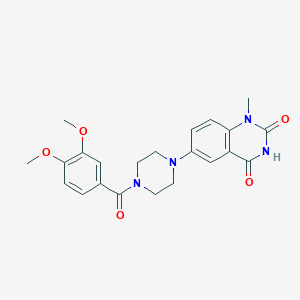
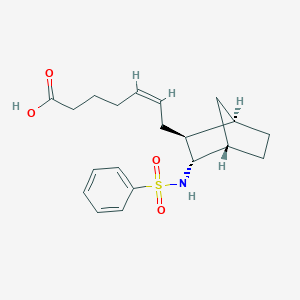
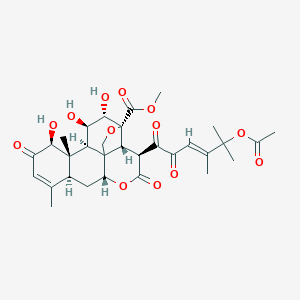
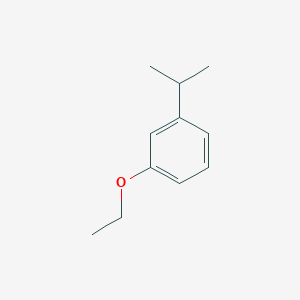
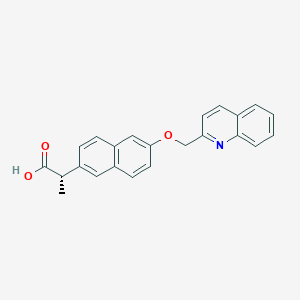
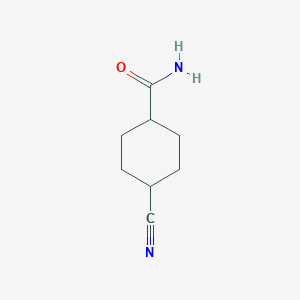
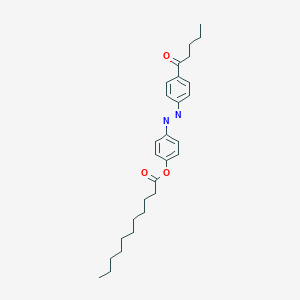
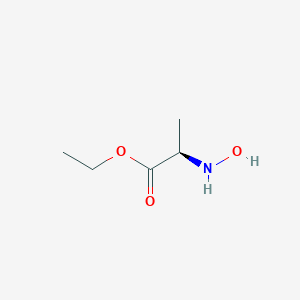
![1-[(Trimethylsilyl)methyl]benzotriazole](/img/structure/B54929.png)
![5,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8(4H)-one](/img/structure/B54930.png)


